molecular formula C21H14BrFN2O2S B11324269 7-bromo-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-bromo-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11324269
M. Wt: 457.3 g/mol
InChI Key: QXLPPFHBSBCSPE-UHFFFAOYSA-N
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Description

7-BROMO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of bromine, fluorine, thiazole, and benzoxepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques like column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoxepine ring.

    Substitution: The bromine atom in the benzoxepine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the benzoxepine ring.

    Substitution: Substituted derivatives at the bromine position.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 7-BROMO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 7-BROMO-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
  • 7-BROMO-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE

Uniqueness: The presence of the fluorine atom in 7-BROMO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C21H14BrFN2O2S

Molecular Weight

457.3 g/mol

IUPAC Name

7-bromo-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H14BrFN2O2S/c22-16-5-6-19-15(10-16)9-14(7-8-27-19)20(26)25-21-24-12-17(28-21)11-13-3-1-2-4-18(13)23/h1-10,12H,11H2,(H,24,25,26)

InChI Key

QXLPPFHBSBCSPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3)F

Origin of Product

United States

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